molecular formula C6H7ClO2S2 B13214474 (3-Methylthiophen-2-YL)methanesulfonyl chloride

(3-Methylthiophen-2-YL)methanesulfonyl chloride

Cat. No.: B13214474
M. Wt: 210.7 g/mol
InChI Key: ZVQNZZRYTNVQOH-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClO₂S₂ and a molecular weight of 210.70 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-YL)methanesulfonyl chloride typically involves the chlorination of (3-Methylthiophen-2-YL)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

(3-Methylthiophen-2-YL)methanesulfonic acid+SOCl2(3-Methylthiophen-2-YL)methanesulfonyl chloride+SO2+HCl\text{(3-Methylthiophen-2-YL)methanesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3-Methylthiophen-2-YL)methanesulfonic acid+SOCl2​→(3-Methylthiophen-2-YL)methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbon-sulfur bond.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylthiophen-3-YL)methanesulfonyl chloride
  • (4-Methylthiophen-2-YL)methanesulfonyl chloride
  • (3-Methylthiophen-2-YL)ethanesulfonyl chloride

Uniqueness

(3-Methylthiophen-2-YL)methanesulfonyl chloride is unique due to the position of the methyl group on the thiophene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to differences in the physical and chemical properties of the compound, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C6H7ClO2S2

Molecular Weight

210.7 g/mol

IUPAC Name

(3-methylthiophen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3

InChI Key

ZVQNZZRYTNVQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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